molecular formula C7H6ClNO B590680 5-Methylpyridine-2-carbonyl chloride CAS No. 128073-07-4

5-Methylpyridine-2-carbonyl chloride

Cat. No.: B590680
CAS No.: 128073-07-4
M. Wt: 155.581
InChI Key: FGQHLHAEBIAFPP-UHFFFAOYSA-N
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Description

This compound is a versatile acyl chloride intermediate, widely used in organic synthesis for amide bond formation, particularly in pharmaceutical and agrochemical applications. Its reactivity stems from the electron-withdrawing nature of the carbonyl chloride group, which facilitates nucleophilic substitution or coupling reactions.

Properties

CAS No.

128073-07-4

Molecular Formula

C7H6ClNO

Molecular Weight

155.581

IUPAC Name

5-methylpyridine-2-carbonyl chloride

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3

InChI Key

FGQHLHAEBIAFPP-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C(=O)Cl

Synonyms

2-Pyridinecarbonyl chloride, 5-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural analogs of 5-methylpyridine-2-carbonyl chloride, emphasizing substituent effects on reactivity and applications:

Compound Substituents CAS Number Key Properties Applications
This compound Methyl (5), carbonyl chloride (2) Not explicitly listed High reactivity due to electron-withdrawing carbonyl chloride; steric hindrance from methyl group Drug intermediates, agrochemical synthesis
5-Chloro-2-methylpyridine-3-carbonyl chloride Chloro (5), methyl (2), carbonyl chloride (3) 1207529-88-1 Enhanced electrophilicity from Cl; steric effects from methyl group reduce accessibility Specialty chemical synthesis
5-Bromopyridine-2-carbonyl chloride Bromo (5), carbonyl chloride (2) Not explicitly listed Bromine’s higher polarizability enhances halogen-bonding interactions; reactive acyl chloride Cross-coupling reactions, ligand synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (2), methyl (6), carboxylic acid (4) 89581-58-8 Carboxylic acid group enables salt formation; reduced reactivity compared to acyl chlorides Pharmaceutical intermediates
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid Chloro (5), methoxy (2), carboxylic acid (3) 1255147-31-9 Bicyclic structure with hydrogen-bonding capability; moderate acylating potential Agrochemical development

Reactivity and Stability

  • Electrophilicity : The carbonyl chloride group in this compound is highly electrophilic, similar to 5-bromopyridine-2-carbonyl chloride. However, bromine’s larger atomic size in the latter may slightly reduce reaction rates due to steric effects .
  • This contrasts with 5-chloro-2-methylpyridine-3-carbonyl chloride, where the methyl group at position 2 further restricts access to the reactive site .
  • Stability : Halogenated analogs like 5-chloro or 5-bromo derivatives may exhibit greater stability under acidic conditions compared to the methyl-substituted compound due to the electron-withdrawing effects of halogens .

Research Findings and Trends

  • Thermal Stability : Studies on halogenated pyridinecarbonyl chlorides suggest that bromine or chlorine substituents enhance thermal stability compared to methyl groups, which may decompose at lower temperatures due to weaker C–CH₃ bonds .
  • Solubility: Methyl groups improve solubility in nonpolar solvents, whereas halogenated analogs are more soluble in polar aprotic solvents like DMF or DMSO .
  • Toxicity : Acyl chlorides generally require stringent handling (e.g., anhydrous conditions, PPE). The methyl-substituted compound may pose lower inhalation risks compared to volatile halogenated derivatives .

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